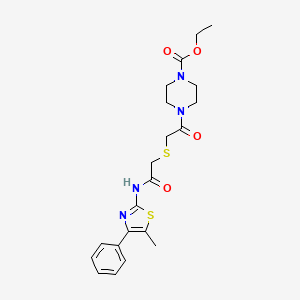

Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group, a thioether-linked acetyl chain, and a 5-methyl-4-phenylthiazol-2-amine moiety. The thioether linkage and amide bond may enhance metabolic stability compared to esters or simple ethers, while the thiazole ring contributes π-π stacking capabilities for target binding .

Properties

IUPAC Name |

ethyl 4-[2-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S2/c1-3-29-21(28)25-11-9-24(10-12-25)18(27)14-30-13-17(26)22-20-23-19(15(2)31-20)16-7-5-4-6-8-16/h4-8H,3,9-14H2,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDRMYRXYDOONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions:

-

The ethyl carboxylate group undergoes saponification to yield a carboxylic acid, a common reaction for ester-containing pharmaceuticals .

-

The acetamide moiety may hydrolyze to a free amine and carboxylic acid under harsh acidic conditions, though steric hindrance from the thiazole ring may slow kinetics .

Nucleophilic Substitution at Thioether Linkage

The thioether (-S-) bridge exhibits moderate reactivity toward nucleophiles:

-

Thioethers can undergo alkylation to form sulfonium salts or participate in ligand-exchange reactions with stronger nucleophiles like thiols .

Oxidation Reactions

The thioether and thiazole moieties are oxidation-sensitive:

-

Controlled oxidation with H₂O₂ typically yields sulfoxides, while excess reagent forms sulfones.

-

The thiazole ring itself resists mild oxidation but degrades under strong conditions to sulfonic acids .

Electrophilic Substitution on Thiazole Ring

The 5-methyl-4-phenylthiazole subunit participates in electrophilic reactions:

-

Electrophilic substitution preferentially occurs at the electron-rich positions of the thiazole ring (C-5 or C-4), influenced by the phenyl and methyl substituents .

Coordination and Biological Interactions

While not a classical chemical reaction, the compound’s ability to coordinate metal ions is relevant for biological activity:

| Interaction Type | Conditions | Partners | Outcome | References |

|---|---|---|---|---|

| Metal chelation | Physiological pH | Fe³⁺, Cu²⁺ | Stable complexes via thiazole N and carbonyl O |

Scientific Research Applications

Biological Activities

-

Anticancer Properties

- The thiazole moiety present in the compound has been linked to various anticancer activities. Research indicates that thiazole derivatives can exhibit selective cytotoxicity against different cancer cell lines. For instance, compounds containing the thiazole ring have shown promising results against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251), with some derivatives demonstrating IC50 values significantly lower than standard chemotherapeutics like cisplatin .

-

Anticonvulsant Activity

- Several studies have reported the anticonvulsant effects of thiazole-containing compounds. In particular, derivatives that incorporate the thiazole structure have been shown to possess significant protective effects in electroshock seizure models, suggesting their potential as therapeutic agents for epilepsy . The structure-activity relationship studies have identified specific substitutions on the thiazole ring that enhance anticonvulsant efficacy.

- Anti-inflammatory Effects

Structure-Activity Relationship (SAR)

Understanding the SAR of Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is crucial for enhancing its biological activity. Key findings include:

- Substituent Effects : Modifications on the thiazole ring, particularly at positions 5 and 4, significantly impact the compound's potency against cancer cell lines. Electron-withdrawing groups often enhance activity by stabilizing reactive intermediates during biological interactions .

- Linker Influence : The choice of linker between the thiazole and piperazine moieties affects pharmacokinetics and bioavailability. Shorter linkers may improve binding affinity but could reduce solubility, while longer linkers may enhance solubility but decrease interaction strength .

Case Studies

- Case Study on Anticancer Activity : A study evaluated a series of thiazole derivatives against various cancer cell lines, revealing that specific modifications led to enhanced selectivity and potency. For example, a derivative with a methoxy group at position 3 of the phenyl ring exhibited superior activity compared to its unsubstituted counterpart .

- Anticonvulsant Efficacy Assessment : Another investigation focused on a new class of thiazole-piperazine hybrids, demonstrating significant anticonvulsant activity in animal models. The study highlighted how structural variations influenced efficacy, with certain substitutions yielding median effective doses lower than existing treatments .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues are compared based on core heterocycles, substituents, and biological activities:

Key Structural and Functional Differences

- Heterocyclic Core: The target compound’s thiazole core (vs. thiadiazole in or oxadiazole in ) influences electronic properties and binding affinity. Hydrazone derivatives (e.g., ) introduce additional hydrogen-bonding sites compared to the target’s amide-thioether system.

- Substituents: The 5-methyl-4-phenyl group on the thiazole enhances lipophilicity, likely improving membrane permeability over analogues with pyridyl (e.g., ) or morpholinomethyl groups. Thioether linkers in the target may confer greater oxidative stability compared to ester or amide linkages in analogues like .

Biological Activity :

Research Findings and Pharmacological Implications

Synthetic Routes :

- The target’s synthesis likely involves Mannich-type reactions (as in ) for thiazole-amine formation, followed by thioether coupling (similar to ) between chloroacetamide and piperazine intermediates.

- By contrast, hydrazone derivatives () require condensation of hydrazines with carbonyl groups, a pathway distinct from the target’s thioether formation.

Structure-Activity Relationships (SAR) :

- Piperazine substituents : Ethyl carboxylate in the target may enhance solubility compared to unsubstituted piperazines in , balancing the lipophilic thiazole-phenyl group.

- Thiazole vs. Thiadiazole : Thiadiazoles in exhibit stronger anticholinesterase activity, possibly due to increased hydrogen-bond acceptor capacity.

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the relevant findings regarding the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate features a thiazole ring, which is known for its diverse biological activities. The presence of the piperazine moiety and the ethyl carboxylate group contributes to its pharmacological properties.

-

Anticancer Activity :

- Thiazole derivatives, including those similar to Ethyl 4-(2-(...)), have shown significant anticancer activity. For instance, compounds containing thiazole rings have been reported to inhibit cell proliferation in various cancer cell lines, including glioblastoma and melanoma, with IC50 values often lower than standard chemotherapeutics like doxorubicin .

- The mechanism often involves the inhibition of key proteins involved in cell cycle regulation and apoptosis. For example, some thiazole derivatives inhibit CDK9-mediated transcription, leading to reduced levels of anti-apoptotic proteins such as Mcl-1 .

-

Antimicrobial Activity :

- The 1,3,4-thiadiazole scaffold, closely related to thiazoles, has demonstrated broad-spectrum antimicrobial properties. Research indicates that derivatives with this scaffold exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- In vitro studies have shown that certain thiazole derivatives can effectively inhibit bacterial growth, suggesting that Ethyl 4-(2-(...)) may possess similar properties.

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 4-(2-(...)) can be influenced by various structural components:

Case Studies and Research Findings

Several studies have focused on similar compounds or analogues to Ethyl 4-(2-(...)), providing insights into its potential efficacy:

- Antitumor Studies :

- Antimicrobial Screening :

- Molecular Docking Studies :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound and its intermediates?

- Methodological Answer : The compound can be synthesized via multistep reactions involving cyclization, Mannich base formation, and coupling reactions. For example:

- Use 1,2,4-triazole derivatives as precursors, cyclized from thiosemicarbazides (reflux with phenylisothiocyanate in ethanol) .

- Introduce the piperazine-carboxylate moiety via nucleophilic substitution using ethyl chloroformate or dithiocarbamate derivatives in acetone under reflux (7–12 hours) .

- Purify intermediates via recrystallization (ethanol or acetone) and confirm structures using IR (C=O at ~1628 cm⁻¹) and ¹H NMR (e.g., δ 4.51 ppm for piperazine protons) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identify carbonyl (C=O, ~1628–1680 cm⁻¹) and amine (NH, ~3285 cm⁻¹) groups .

- ¹H/¹³C NMR : Assign protons on the thiazole (δ 6.8–7.5 ppm), piperazine (δ 3.2–4.5 ppm), and ester groups (δ 1.2–1.4 ppm for ethyl CH₃) .

- Elemental analysis : Validate purity (>98%) and stoichiometry .

Q. How to assess preliminary biological activity (e.g., antimicrobial)?

- Methodological Answer :

- Conduct in vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar diffusion or microdilution methods .

- Compare minimum inhibitory concentrations (MICs) with standard drugs (e.g., ciprofloxacin) and validate via dose-response curves .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., methyl, phenyl on thiazole) and retesting .

- Validate assays using orthogonal methods (e.g., enzymatic inhibition vs. cell-based assays) to rule out false positives .

- Analyze electronic effects via DFT calculations (e.g., Hammett σ values correlating with half-wave potentials) to explain activity variations .

Q. What computational strategies predict tautomeric equilibria (e.g., thione-thiol) in this compound?

- Methodological Answer :

- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model tautomer stability .

- Compare calculated IR/NMR spectra with experimental data to identify dominant tautomers .

- Analyze solvent effects (e.g., ethanol vs. DMSO) using polarizable continuum models (PCM) .

Q. How to design derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Modify the piperazine-carboxylate group to improve solubility (e.g., replace ethyl ester with hydrophilic moieties) .

- Apply molecular docking to assess binding affinity to target proteins (e.g., fungal CYP51) and optimize steric/electronic complementarity .

- Validate metabolic stability via in vitro microsomal assays (e.g., human liver microsomes) .

Q. What experimental controls are critical for reproducibility in synthetic protocols?

- Methodological Answer :

- Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions .

- Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis .

- Report yields as isolated yields (not conversion) and include full spectral data in supplementary materials .

Contradiction Analysis & Validation

Q. How to address conflicting reports on antifungal efficacy?

- Methodological Answer :

- Re-evaluate activity using standardized CLSI/M38-A2 protocols to minimize inter-lab variability .

- Test against clinical isolates (not just ATCC strains) and include checkerboard assays to detect synergism/antagonism with existing drugs .

Q. Why do computational predictions sometimes mismatch experimental results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.